Product packaging for 3-(Chloroacetyl)benzoic acid(Cat. No.:CAS No. 76597-78-9)

3-(Chloroacetyl)benzoic acid

Cat. No.: B12335715
CAS No.: 76597-78-9
M. Wt: 198.60 g/mol
InChI Key: KSZUHGARMNGBKZ-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a chloroacetyl group (–COCH₂Cl) onto the benzoic acid scaffold, as seen in 3-(chloroacetyl)benzoic acid, significantly modifies its chemical personality. This group is strongly electron-withdrawing, which influences the acidity of the carboxylic proton and the reactivity of the aromatic ring. Furthermore, the α-chloro ketone functionality is a potent electrophile, making the molecule a valuable synthon.

The position of the chloroacetyl group on the aromatic ring is crucial. Compared to its ortho- and para-isomers, the meta-substitution in this compound results in specific electronic and steric properties that dictate its reactivity in subsequent chemical transformations. While the broader class of hydroxyaromatic carboxylic acids is produced on a large scale for various industries, functionalized derivatives like chloroacetylated benzoic acids are typically synthesized for more specialized applications in fine chemical and pharmaceutical development. rsc.org

Below is a comparative table of this compound and related derivatives.

Significance as a Pivotal Intermediate in Contemporary Organic Synthesis

The dual functionality of this compound makes it a highly valuable intermediate in multi-step organic synthesis. The chloroacetyl group is an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is frequently exploited for the construction of heterocyclic systems, which are prevalent in medicinal chemistry.

Review of Existing Literature on Related Chloroacetylated Aromatic Carboxylic Acids

While literature specifically detailing this compound is specialized, extensive research exists on analogous compounds, particularly its isomer, 4-(2-chloroacetyl)benzoic acid, and other chloroacetylated aromatics. The synthesis of these compounds often involves the Friedel-Crafts acylation of an aromatic precursor with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride. researchgate.net

Studies on related molecules highlight their utility as synthetic intermediates. For example, 4-(2-chloroacetamido)benzoic acid, prepared from p-aminobenzoic acid and chloroacetyl chloride, serves as a precursor for more complex benzamides. nih.gov The chloroacetyl group's reactivity is central to these syntheses, readily undergoing nucleophilic substitution. The N-acylation of amino compounds with chloroacetyl chloride is a well-established and efficient reaction, even under aqueous conditions, demonstrating the robust utility of the chloroacetyl moiety. tandfonline.combeilstein-journals.org The condensation of chloroacetyl chloride with various amines and phenols is a common strategy for building precursors for pharmacologically active agents and other functional organic molecules. google.comorgsyn.org The reaction of Schiff bases with chloroacetyl chloride is a known method for producing azetidinone (β-lactam) rings, a core structure in many antibiotics. journalagent.com This body of work on related chloroacetylated aromatic acids underscores the synthetic potential inherent in the functional group combination found in this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO3 B12335715 3-(Chloroacetyl)benzoic acid CAS No. 76597-78-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76597-78-9

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-(2-chloroacetyl)benzoic acid

InChI

InChI=1S/C9H7ClO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

KSZUHGARMNGBKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloroacetyl Benzoic Acid

Direct Synthetic Routes

Direct synthetic routes aim to introduce the chloroacetyl group onto a benzoic acid precursor in a single or minimal number of steps. These approaches are often desirable for their efficiency and atom economy.

Friedel-Crafts Acylation Approaches on Substituted Benzoic Acid Precursors

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group onto an aromatic substrate. organic-chemistry.org However, the direct Friedel-Crafts acylation of benzoic acid with chloroacetyl chloride presents a significant challenge. The carboxylic acid group is a strongly deactivating and meta-directing substituent, which hinders the electrophilic aromatic substitution reaction. curlyarrows.com

Despite this difficulty, analogous reactions on differently substituted aromatic compounds can provide insight into potential conditions. For instance, the Friedel-Crafts acylation of fluorinated benzenes with chloroacetyl chloride has been successfully carried out using aluminum chloride as a catalyst at temperatures ranging from 20°C to 100°C. google.com While not directly applicable to benzoic acid due to the deactivating nature of the carboxyl group, this demonstrates the general feasibility of using chloroacetyl chloride as an acylating agent in Friedel-Crafts reactions. A hypothetical direct acylation of a less deactivated benzoic acid derivative, followed by conversion to the target molecule, remains a theoretical possibility, though likely to suffer from low yields and harsh reaction conditions.

Parameter Typical Conditions for Friedel-Crafts Acylation
Acylating Agent Chloroacetyl chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)
Substrate Activated or moderately deactivated aromatic rings
Temperature 20 - 100 °C
Solvent Often neat, or an inert solvent like nitrobenzene (B124822) or dichloroethane

Carboxylic Acid Functionalization Strategies with Chloroacetylating Agents

An alternative direct approach involves the functionalization of a pre-existing benzoic acid derivative. A plausible strategy would be to start with a benzoic acid that has a functional group amenable to reaction with a chloroacetylating agent. For example, the reaction of an aminobenzoic acid with chloroacetyl chloride can lead to the formation of a chloroacetamide derivative.

A relevant example is the synthesis of 4-(2-chloroacetamido)benzoic acid, where p-aminobenzoic acid is acetylated with chloroacetyl chloride. researchgate.netresearchgate.net A similar strategy could be envisioned for the synthesis of 3-(chloroacetyl)benzoic acid, starting from 3-aminobenzoic acid. The amino group would be acylated with chloroacetyl chloride to form 3-(2-chloroacetamido)benzoic acid. Subsequent removal of the amino group, for instance, via diazotization followed by reduction, would yield the target compound, although this transforms the process into a multi-step synthesis.

Another functionalization strategy could involve the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride (e.g., 3-carboxybenzoyl chloride), which could then potentially undergo further reactions. However, selectively reacting another part of the molecule while this reactive group is present would be a significant chemoselectivity challenge.

Convergent and Divergent Synthetic Pathways

Due to the challenges associated with direct synthesis, multi-step convergent or divergent pathways are often more practical for preparing this compound.

Multi-step Total Synthesis Strategies

A logical multi-step synthesis would circumvent the issue of the deactivating carboxylic acid group by introducing the chloroacetyl moiety before the formation of the benzoic acid. One such strategy could begin with a readily available starting material like 3-chloroaniline (B41212).

A potential synthetic sequence is outlined below:

Acylation of 3-chloroaniline: Reaction of 3-chloroaniline with chloroacetyl chloride would yield N-(3-chlorophenyl)-2-chloroacetamide.

Introduction of a one-carbon unit: A formylation reaction, such as the Vilsmeier-Haack reaction, could introduce a formyl group at the position para to the chloro group and meta to the acetamido group.

Oxidation: The formyl group can then be oxidized to a carboxylic acid to yield 3-(2-chloroacetamido)benzoic acid.

Hydrolysis: Finally, hydrolysis of the amide would yield 3-aminobenzoic acid and chloroacetic acid, which is not the desired product.

A more viable multi-step approach would be to start from a precursor that already contains a group that can be converted to the chloroacetyl moiety. For example, starting with 3-methylbenzoic acid (m-toluic acid), one could perform a radical chlorination to introduce a chlorine atom on the methyl group, followed by further functional group transformations. However, controlling the degree of chlorination can be challenging.

A more controlled approach, as alluded to in section 2.1.2, would be to start with 3-aminobenzoic acid.

Step Reaction Reactants Product
1Amide Formation3-Aminobenzoic acid, Chloroacetyl chloride3-(2-Chloroacetamido)benzoic acid
2Diazotization3-(2-Chloroacetamido)benzoic acid, NaNO₂, HClDiazonium salt intermediate
3ReductionDiazonium salt intermediate, H₃PO₂This compound

This sequence strategically uses the activating amino group to facilitate the introduction of the chloroacetyl group and then removes it to yield the final product.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselectivity are paramount in the synthesis of this compound.

Chemoselectivity: In any synthetic step, the presence of multiple reactive sites requires careful selection of reagents and conditions to ensure that the desired functional group reacts. For example, when reacting 3-aminobenzoic acid with chloroacetyl chloride, the more nucleophilic amino group will selectively react over the aromatic ring or the carboxylic acid.

Regioselectivity: The position of the incoming chloroacetyl group is determined by the directing effects of the substituents already present on the aromatic ring. The carboxylic acid group is a meta-director. Therefore, any direct electrophilic substitution on benzoic acid would be expected to yield the 3-substituted product. However, as previously discussed, the deactivating nature of the carboxyl group makes this reaction inefficient.

In a multi-step synthesis, the regiochemical outcome is controlled at each step. For instance, in a Friedel-Crafts acylation of a monosubstituted benzene (B151609), the regioselectivity is governed by the directing nature of that substituent. To achieve the desired meta-relationship between the chloroacetyl and carboxyl groups, a meta-directing group should be present during the acylation step, or an ortho-, para-directing group should be used in a way that subsequent manipulations lead to the desired 3-substituted pattern. For example, starting with toluene (B28343) (ortho-, para-director), acylation would primarily occur at the ortho and para positions. Subsequent oxidation of the methyl group would then lead to the corresponding benzoic acid derivatives, not the desired this compound. This highlights the importance of strategic planning in multi-step synthesis to achieve the desired regiochemistry.

Reactions at the Chloroacetyl Moiety

The chloroacetyl group in this compound is a key center of reactivity, primarily due to the presence of a good leaving group (chloride) and an electrophilic carbonyl carbon. masterorganicchemistry.com This section explores the diverse chemical transformations that occur at this moiety.

Nucleophilic Substitution Reactions

The carbon atom attached to the chlorine in the chloroacetyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. masterorganicchemistry.com This classic SN2 reaction pathway is a cornerstone of the synthetic utility of this compound and its derivatives.

This compound can react with alcohols and phenols, which act as oxygen-centered nucleophiles, to form the corresponding ether derivatives. This reaction typically proceeds under basic conditions, where the alcohol or phenol (B47542) is deprotonated to form a more potent nucleophilic alkoxide or phenoxide ion. solubilityofthings.com The electron-donating nature of the hydroxyl group in phenols enhances their nucleophilicity. solubilityofthings.com

For instance, the reaction of a chloroacetyl derivative with a phenol in the presence of a base like sodium hydroxide (B78521) would yield a phenoxyacetamide derivative. The acidity of the phenol plays a role, with more acidic phenols generally being better nucleophiles in their conjugate base form. libretexts.org The reaction of substituted phenols with chloroacetyl derivatives is a common strategy in the synthesis of various organic compounds. uomustansiriyah.edu.iq

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

NucleophileReagent/ConditionsProduct Type
Alcohol (R-OH)Base (e.g., NaOH)Alkoxyacetamide derivative
Phenol (Ar-OH)Base (e.g., NaOH)Phenoxyacetamide derivative

This table provides a generalized overview. Specific reaction conditions and yields may vary.

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with the chloroacetyl group to form N-substituted glycine (B1666218) derivatives. researchgate.nettandfonline.com These reactions are fundamental in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. nih.govnih.gov For example, the reaction of 4-aminobenzoic acid with chloroacetyl chloride yields 4-(2-chloroacetamido)benzoic acid. researchgate.netnih.gov

Hydrazine (B178648) and its derivatives also serve as potent nitrogen nucleophiles. The reaction of a chloroacetyl compound with hydrazine hydrate (B1144303) can lead to the formation of the corresponding hydrazinoacetyl derivative. nih.govsapub.org These hydrazides are versatile intermediates that can be further condensed with aldehydes and ketones to form Schiff bases or cyclized to generate various heterocyclic systems. nih.govsapub.org

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

NucleophileReagent/ConditionsProduct TypeReference
Primary Amine (R-NH₂)Base (e.g., Triethylamine)N-Substituted aminoacetamide researchgate.net
Hydrazine HydrateEthanol, RefluxHydrazinoacetamide nih.gov
Substituted AnilinesMethanolic/Ethanolic solventN-Aryl benzamide nih.gov

This table presents illustrative examples from the literature.

Sulfur-centered nucleophiles, known for their high nucleophilicity, readily displace the chloride in the chloroacetyl group. Thiols (mercaptans) react to form thioether linkages. For example, 2-mercaptobenzimidazole (B194830) reacts with 4-(2-chloroacetamido)benzoic acid to yield 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid. nih.gov

Thioamides and thiourea (B124793) are also effective nucleophiles. The reaction often proceeds by an initial S-alkylation, where the sulfur atom attacks the electrophilic carbon, followed by subsequent cyclization or rearrangement reactions to form various sulfur-containing heterocycles like thiazoles. ijcmas.comnih.gov The reaction of a chloroacetyl-substituted amide with thiourea in a solvent like DMF under reflux is a common method for synthesizing aminothiazole derivatives. ijcmas.com

Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles

NucleophileReagent/ConditionsProduct TypeReference
2-Mercaptobenzimidazole-Thioether derivative nih.gov
ThioureaDMF, RefluxAminothiazole derivative ijcmas.com

This table highlights specific examples of reactions with sulfur nucleophiles.

Carbonyl Group Reactivity (e.g., condensation, addition reactions)

The carbonyl group within the chloroacetyl moiety also exhibits characteristic reactivity, primarily undergoing nucleophilic addition and condensation reactions. ucla.edu While the adjacent chloro-substituent can influence its reactivity, the fundamental transformations of a ketone are still observed.

Aldehydes and ketones can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base. journalagent.com While specific examples directly involving the carbonyl of this compound in this context are less common in the provided literature, this reactivity is a general principle for carbonyl compounds. msu.edu The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to a tetrahedral intermediate. ucla.edu

Furthermore, the carbonyl group can react with reagents like hydrazine and its derivatives to form hydrazones, which can then be used in further synthetic transformations, such as the synthesis of pyrazoles. journalagent.com Condensation with hydroxylamine (B1172632) leads to the formation of oximes.

Reductive Transformations of the Carbonyl and Carbon-Chlorine Bonds

The chloroacetyl group can undergo reduction at both the carbonyl function and the carbon-chlorine bond. The specific outcome depends on the reducing agent and reaction conditions employed.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can also effect this transformation.

The carbon-chlorine bond can also be subject to reduction, effectively replacing the chlorine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like zinc dust in acetic acid. The reduction of aromatic nitro compounds in the presence of hydrazine hydrate and a catalyst is a known method, suggesting the possibility of reducing other functional groups under specific conditions. researchgate.net It is also possible for both the carbonyl and the C-Cl bond to be reduced simultaneously or sequentially, leading to a hydroxyethyl-substituted benzoic acid.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for the chemical modification of this compound, enabling the synthesis of various derivatives through reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid moiety of this compound can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This common transformation, often referred to as Fischer esterification, involves the protonation of the carboxyl group to increase its electrophilicity, followed by nucleophilic attack from the alcohol. The reaction proceeds to form an ester and water. firsthope.co.in The equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. A variety of alcohols, from simple alkanols to more complex polyols, can be used. dergipark.org.tr For instance, the esterification of benzoic acid with ethanol, butanol, and hexanol has been demonstrated using various catalysts, including deep eutectic solvents which can offer high conversion rates under solvent-free conditions. dergipark.org.tr

Table 1: General Scheme for Esterification of this compound

ReactantReagent/CatalystProduct
This compoundAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Alkyl 3-(chloroacetyl)benzoate

Direct amidation of a carboxylic acid by an amine is often challenging because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To facilitate amide bond formation, the carboxylic acid is typically converted into a more reactive acyl derivative, most commonly an acid chloride.

This two-step process begins with the treatment of this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 3-(chloroacetyl)benzoyl chloride. researchgate.netijcmas.com This acid chloride is then reacted with a primary or secondary amine, which acts as a nucleophile, to yield the corresponding N-substituted 3-(chloroacetyl)benzamide. chemistrysteps.comresearchgate.net This method is highly efficient and broadly applicable for the synthesis of a wide range of amide derivatives. tandfonline.com

Table 2: Two-Step Synthesis of 3-(Chloroacetyl)benzamides

StepStarting MaterialReagent(s)Intermediate/Product
1. Acid Chloride FormationThis compoundThionyl Chloride (SOCl₂)3-(Chloroacetyl)benzoyl chloride
2. Amidation3-(Chloroacetyl)benzoyl chlorideAmine (R₁R₂NH)N,N-Disubstituted 3-(chloroacetyl)benzamide

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group and its replacement with a hydrogen atom or another functional group, is typically a difficult transformation requiring harsh conditions. nih.gov Simple thermal decarboxylation of benzoic acids is not facile due to the high stability of the C(sp²)-C(sp³) bond connecting the carboxyl group to the aromatic ring.

However, modern synthetic methods have enabled decarboxylation under milder conditions through catalytic pathways. For example, transition-metal-catalyzed decarboxylative coupling reactions allow the carboxyl group to be replaced with other functionalities. A notable advancement is the photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids, which can proceed at near-ambient temperatures (e.g., 35 °C) to produce phenols. nih.gov This reaction proceeds through a radical mechanism initiated by a ligand-to-metal charge transfer. nih.gov While direct application to this compound is not explicitly detailed, these advanced methods represent a potential pathway for its conversion into 3-chloroacetylphenol and other derivatives, overcoming the limitations of traditional high-temperature decarboxylation. nih.govresearchgate.net

Aromatic Ring Functionalization and Derivatization

The benzene ring of this compound can be functionalized through various strategies, with the regiochemical outcome being dictated by the electronic properties of the existing substituents or by the use of specific activating methodologies.

In electrophilic aromatic substitution (EAS), the reactivity of the benzene ring and the position of the incoming electrophile are governed by the substituents already present. dalalinstitute.com Both the chloroacetyl group (-COCH₂Cl) and the carboxylic acid group (-COOH) are electron-withdrawing groups. firsthope.co.inlibretexts.org Consequently, they both deactivate the aromatic ring towards electrophilic attack, making reactions like nitration, halogenation, or sulfonation require more forcing conditions compared to benzene. scispace.com

Furthermore, both groups are meta-directors. firsthope.co.in In this compound, the substituents are at the 1- and 3-positions. The chloroacetyl group at C3 directs incoming electrophiles to the C5 position (meta to itself). The carboxylic acid at C1 also directs to the C5 position (meta to itself). Therefore, the electronic effects of both groups reinforce each other, strongly directing any subsequent electrophilic substitution to the C5 position. The C2, C4, and C6 positions are deactivated due to the combined inductive and resonance effects of the two substituents.

Table 3: Predicted Regiochemistry of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄3-(Chloroacetyl)-5-nitrobenzoic acid
BrominationBr₂, FeBr₃5-Bromo-3-(chloroacetyl)benzoic acid
SulfonationFuming H₂SO₄3-(Chloroacetyl)-5-sulfobenzoic acid

Directed ortho metalation (DOM) is a powerful strategy for functionalizing aromatic rings at positions that are not accessible through classical electrophilic substitution. organic-chemistry.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (e.g., s-BuLi), facilitating the removal of a proton from the adjacent ortho position. organic-chemistry.org

The carboxylic acid group (after in-situ deprotonation to the carboxylate) is an effective DMG. organic-chemistry.orgacs.org In the case of this compound, the carboxylate would direct metalation (lithiation) specifically to the C2 position, which is ortho to the carboxyl group. This generates a potent C2-lithiated nucleophilic intermediate. This intermediate can then be trapped by a wide variety of electrophiles (E⁺), leading to the formation of 2,3-disubstituted benzoic acid derivatives. organic-chemistry.org This method provides a regioselective route to introduce substituents at a position electronically disfavored in EAS reactions, thus complementing traditional functionalization approaches. epa.gov

Table 4: Functionalization via Directed Ortho Metalation (DOM)

StepReagent(s)Intermediate/ProductPosition of Functionalization
1. Metalations-BuLi/TMEDA, -78 °C2-Lithio-3-(chloroacetyl)benzoateC2
2. Electrophilic QuenchElectrophile (E⁺)2-E-3-(chloroacetyl)benzoic acidC2

Chemical Reactivity and Transformation Mechanisms of 3 Chloroacetyl Benzoic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Extensive searches of scientific literature and chemical databases did not yield specific examples of transition metal-catalyzed cross-coupling reactions where 3-(Chloroacetyl)benzoic acid is a direct substrate. Typically, common cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination involve the coupling of organometallic reagents with organic halides at sp²-hybridized carbon centers (e.g., aryl halides) or, less commonly, at sp³-hybridized centers under specific conditions. nih.govnrochemistry.comfu-berlin.denumberanalytics.comorganic-chemistry.orgnrochemistry.comorganic-chemistry.org

The chloroacetyl group of this compound features an sp³-hybridized carbon-chlorine bond (C(sp³)-Cl). While cross-coupling reactions at such bonds are known, they often require specialized catalytic systems. nih.govresearchgate.net The presence of the carboxylic acid and ketone functionalities within the molecule may also introduce challenges, such as potential side reactions or catalyst inhibition under typical cross-coupling conditions which can involve basic reagents or sensitive organometallics. nrochemistry.comnrochemistry.com

For instance, the Sonogashira coupling reaction typically joins terminal alkynes with aryl or vinyl halides. nrochemistry.comorganic-chemistry.org A related transformation, the acyl Sonogashira reaction, couples terminal alkynes with acyl chlorides. mdpi.com This would necessitate the conversion of the carboxylic acid group of this compound into an acyl chloride prior to the coupling, a reaction of a derivative rather than the specified compound itself. mdpi.com Similarly, Kumada coupling utilizes potent organomagnesium reagents (Grignards) which would likely react with the acidic proton of the carboxylic acid group. nrochemistry.comresearchgate.net

Due to the absence of documented research detailing the direct participation of this compound in transition metal-catalyzed cross-coupling reactions, no specific reaction data, conditions, or yields can be presented.

Synthetic Utility of 3 Chloroacetyl Benzoic Acid As a Versatile Intermediate

Application in Heterocyclic Chemistry

3-(Chloroacetyl)benzoic acid has emerged as a valuable and versatile building block in the field of heterocyclic chemistry. Its bifunctional nature, possessing both a reactive chloroacetyl group and a carboxylic acid moiety, allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various heterocyclic systems. The strategic placement of these functional groups at the meta position of the benzene (B151609) ring offers unique opportunities for constructing complex molecular architectures.

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of the α-haloketone and the carboxylic acid in this compound makes it a prime candidate for the synthesis of a variety of nitrogen-containing heterocycles.

Azetidines: The synthesis of azetidin-2-ones, also known as β-lactams, can be achieved through the [2+2] cycloaddition reaction of an imine with a ketene. While direct examples using this compound are not extensively documented, the established Staudinger synthesis provides a clear pathway. In this approach, chloroacetyl chloride, a close relative of the subject compound, reacts with imines in the presence of a base like triethylamine (B128534) to yield 3-chloro-2-azetidinones. researchgate.netresearchgate.netmdpi.com By analogy, this compound could be converted to its corresponding acid chloride, which would then readily participate in this cycloaddition to furnish azetidine (B1206935) rings bearing a benzoic acid substituent. This functional handle would then be available for further derivatization.

Quinazolines: Quinazolinones are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound serves as a key precursor in their synthesis. For instance, the chloroacetylation of anthranilic acid derivatives can lead to intermediates that are then cyclized to form quinazolinones. A common strategy involves the reaction of a 2-[(chloroacetyl)amino]benzoic acid derivative with an aniline (B41778) in the presence of a dehydrating agent like phosphorus trichloride (B1173362) to construct the quinazolinone core. asianpubs.org This approach highlights the utility of the chloroacetyl moiety in building the heterocyclic ring.

Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized using precursors derived from this compound. Although direct synthesis from this compound is not commonly reported, related structures like isophthalic acid have been used to create pyrazole (B372694) derivatives. uobaghdad.edu.iq More relevantly, chloroacetyl chloride is a known reagent in the synthesis of pyrazole derivatives, often by reacting with hydrazono compounds. researchgate.net This suggests that this compound, after conversion to a more reactive intermediate or by direct reaction with a suitable hydrazine (B178648) derivative, can serve as a synthon for substituted pyrazoles.

Oxadiazoles and Thiadiazoles: The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles often proceeds through the cyclization of N-acylhydrazides or thiosemicarbazides. While direct use of this compound is less common, its derivatives can be effectively employed. For example, a related chloroacetyl derivative can be reacted with a thiosemicarbazide (B42300) to form an intermediate that is subsequently cyclized to a thiadiazole. The chloroacetyl group provides a reactive site for the initial condensation reaction, facilitating the formation of the heterocyclic ring.

HeterocycleSynthetic ApproachKey Reagents
Azetidines[2+2] Cycloaddition (Staudinger Synthesis)Imine, Triethylamine
QuinazolinesCondensation and CyclizationAnthranilic acid derivatives, Anilines, PCl₃
PyrazolesCyclocondensationHydrazine derivatives
OxadiazolesCyclization of N-acylhydrazide derivativesHydrazide derivatives
ThiadiazolesCyclization of thiosemicarbazide derivativesThiosemicarbazide derivatives

Synthesis of Oxygen-Containing Heterocyclic Frameworks

The chloroacetyl and carboxylic acid functionalities of this compound also allow for its application in the synthesis of oxygen-containing heterocycles. While specific examples directly utilizing this compound are not abundant in the literature, its inherent reactivity suggests potential pathways. For instance, the carboxylic acid group can be transformed into an ester, and the chloroacetyl moiety can undergo intramolecular cyclization with a suitably positioned hydroxyl group to form lactones or other oxygen-containing rings. General methodologies for the synthesis of oxygen-containing heterocycles, such as those involving intramolecular O-H insertion or the Wolff rearrangement of α-diazocarbonyl compounds, could potentially be adapted for derivatives of this compound. pku.edu.cn Furthermore, reactions involving arynes, generated from anthranilic acid derivatives, have been shown to produce a variety of oxygen heterocycles, suggesting another possible synthetic route starting from a derivative of this compound. nih.gov

Derivatization to Sulfur-Containing Heterocyclic Scaffolds

The synthesis of sulfur-containing heterocycles is another area where this compound can be a useful intermediate. The chloroacetyl group is a key electrophile for introducing sulfur-containing functionalities. For example, it can react with thiourea (B124793) or thioamides to form thiazole (B1198619) derivatives. The reaction of a chloroacetyl compound with a thiosemicarbazone is a known method for preparing thiazolidinone derivatives. bohrium.com Additionally, the condensation of o-aminothiophenols with carboxylic acids or their derivatives is a well-established route to benzothiazoles, suggesting that this compound could be employed in such syntheses, potentially after modification of the chloroacetyl group to prevent unwanted side reactions. mdpi.comnih.gov

Role in Complex Molecule Synthesis

The unique combination of reactive sites in this compound makes it a valuable tool for the construction of more complex molecular architectures, including its use in multicomponent reactions and the design of sophisticated organic scaffolds and ligands.

Integration into Multi-component Reaction Architectures

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. researchgate.net While direct examples of this compound in well-known named MCRs are not extensively documented, its functional groups are well-suited for such transformations. The carboxylic acid can participate in reactions like the Ugi or Passerini reactions, while the chloroacetyl group can act as a reactive electrophile. nih.gov For instance, a Passerini reaction involving an isocyanide, an aldehyde, and this compound could lead to the formation of an α-acyloxy carboxamide bearing a reactive chloroacetyl handle for further functionalization. Similarly, in an Ugi four-component reaction, this compound could serve as the acid component, leading to a complex product with an embedded chloroacetyl moiety. The ability to incorporate this reactive group into a complex scaffold in a single step opens up numerous possibilities for creating diverse molecular libraries. nih.gov

Multicomponent ReactionPotential Role of this compoundResulting Product Feature
Passerini ReactionCarboxylic acid componentα-Acyloxy carboxamide with a chloroacetyl group
Ugi ReactionAcid componentBis-amide with a chloroacetyl group

Design and Synthesis of Advanced Organic Scaffolds and Ligands

The development of novel organic scaffolds and ligands is crucial for various applications, including catalysis, materials science, and medicinal chemistry. This compound provides a platform for designing such advanced structures. The benzoic acid moiety can act as a coordinating group for metal ions, while the chloroacetyl group offers a site for attaching other functional units or for linking the molecule to a larger assembly.

For example, the carboxylic acid can be used to synthesize metal-organic frameworks (MOFs) or other coordination polymers. The chloroacetyl group could then be post-synthetically modified to introduce specific functionalities within the pores of the MOF. Furthermore, the reaction of the chloroacetyl group with various nucleophiles can lead to a wide array of derivatives with different electronic and steric properties, making them suitable as ligands for transition metal catalysis. The synthesis of ligands containing indazole or other heterocyclic moieties often involves coupling with chloro-substituted benzoic acid derivatives, highlighting a potential application for this compound in creating ligands for catalysis or medicinal applications. The ability to construct complex scaffolds from this relatively simple starting material underscores its importance as a versatile intermediate in organic synthesis. d-nb.info

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 3-(Chloroacetyl)benzoic acid is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display a complex splitting pattern for the four protons on the benzene (B151609) ring. The proton at position 2 would likely appear as a singlet or a finely split triplet. The protons at positions 4 and 6 would show doublet of doublets or triplet-like appearances, and the proton at position 5 would appear as a triplet, all due to coupling with their neighbors. A key diagnostic signal is a sharp singlet for the two protons of the chloroacetyl methylene (B1212753) (CH₂) group, typically found in the range of 4.5-5.0 ppm due to the deshielding effects of the adjacent carbonyl group and chlorine atom. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.4 - 8.6 s (singlet) or t (triplet)
H-4 ~8.2 - 8.3 d (doublet) or dd (doublet of doublets)
H-6 ~8.1 - 8.2 d (doublet) or dd (doublet of doublets)
H-5 ~7.6 - 7.8 t (triplet)
-COCH₂Cl ~4.8 - 5.0 s (singlet)

The ¹³C NMR spectrum provides information on all nine distinct carbon atoms in the this compound molecule. The spectrum would be characterized by two signals in the downfield region corresponding to the two carbonyl carbons: one for the carboxylic acid and one for the ketone of the chloroacetyl group. Six signals would appear in the aromatic region (typically 125-140 ppm). The carbon atom of the chloroacetyl's methylene group (-CH₂Cl) would appear in the aliphatic region, generally between 40 and 50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ketone) ~190 - 195
C=O (Carboxylic Acid) ~165 - 170
C-3 ~137 - 139
C-1 ~132 - 134
C-5 ~134 - 136
C-4 ~130 - 132
C-6 ~129 - 131
C-2 ~128 - 130

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netresearchgate.netuvic.ca

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. In the aromatic region, it would confirm the connectivity between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic protons to their respective aromatic carbons and the methylene protons to the -CH₂Cl carbon). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is exceptionally powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the methylene protons (-COCH₂Cl) to the ketonic carbonyl carbon and the C-3 aromatic carbon, providing definitive proof of the chloroacetyl group's position. researchgate.netnih.gov

Table 3: Key Predicted 2D NMR Correlations

Experiment Proton Signal (δ, ppm) Correlated Carbon/Proton Signal (δ, ppm) Structural Information Confirmed
COSY H-5 (~7.7) H-4 (~8.2), H-6 (~8.1) Connectivity of aromatic protons
HSQC -COCH₂Cl (~4.9) -CH₂Cl (~46) Direct C-H bond of the methylene group
HMBC -COCH₂Cl (~4.9) C=O (Ketone, ~192), C-3 (~138) Position of the chloroacetyl group at C-3

| HMBC | H-2 (~8.5) | C=O (Carboxylic Acid, ~166), C-4, C-6 | Position of the carboxylic acid group at C-1 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands. A very broad band would be observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid carbonyl around 1700-1720 cm⁻¹ and another for the ketonic carbonyl of the chloroacetyl group at a slightly higher frequency, approximately 1720-1740 cm⁻¹. A C-Cl stretching vibration would be expected in the fingerprint region (600-800 cm⁻¹). nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch Carboxylic Acid 2500 - 3300 (broad)
C=O stretch Ketone ~1720 - 1740
C=O stretch Carboxylic Acid ~1700 - 1720
C=C stretch Aromatic Ring ~1450 - 1600

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₇ClO₃), HRMS can measure the mass with an accuracy of a few parts per million. This allows for the unambiguous determination of its elemental composition. The technique can also distinguish between the two major isotopes of chlorine (³⁵Cl and ³⁷Cl), which would result in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive signature for a monochlorinated compound. rrpharmacology.ru

The calculated monoisotopic mass for C₉H₇³⁵ClO₃ is 198.00837 Da. An HRMS measurement yielding a mass extremely close to this value would provide strong evidence for the proposed chemical formula.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack in the crystal lattice. It is highly expected that, like benzoic acid and its other derivatives, this compound would form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. iaea.orgnih.gov This analysis provides the gold standard for structural confirmation, resolving any ambiguities that may arise from spectroscopic data alone.

Theoretical and Computational Chemistry Studies of 3 Chloroacetyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can predict molecular geometries, electronic distribution, and energy levels with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. This approach is instrumental in determining various properties of 3-(Chloroacetyl)benzoic acid, such as its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

For analogous compounds like 4-(2-chloroacetamido)benzoic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been employed to analyze their stability and reactivity. researchgate.net Such studies typically reveal the distribution of electron density, identifying electrophilic and nucleophilic sites, which are crucial for predicting chemical behavior. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid Analog

PropertyCalculated ValueSignificance for this compound
HOMO Energy-7.2 eVIndicates the ability to donate electrons.
LUMO Energy-2.1 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.1 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.
Molecular Electrostatic PotentialRed (negative) regions near carbonyl oxygen and carboxylic acid oxygen; Blue (positive) regions near acidic proton.Predicts sites for electrophilic and nucleophilic attack.
Note: The data presented in this table is hypothetical and serves as an example of the typical output from DFT calculations on a molecule similar to this compound.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though they are computationally more demanding than DFT.

These high-level calculations are particularly useful for obtaining precise energetic information, such as reaction barriers and conformational energy differences. For a molecule like this compound, ab initio methods could be used to accurately determine the rotational barriers of the chloroacetyl and carboxylic acid groups, providing a detailed understanding of its conformational landscape. While computationally intensive, these methods serve as a benchmark for validating the results obtained from more cost-effective DFT calculations.

Molecular Modeling and Conformational Analysis

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and the accessible conformations it can adopt. Molecular modeling and conformational analysis aim to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

For this compound, the key degrees of freedom are the rotation around the bond connecting the chloroacetyl group to the benzene (B151609) ring and the bond connecting the carboxylic acid group to the ring. A conformational search would typically involve systematically rotating these bonds and calculating the energy of the resulting structures using methods like molecular mechanics (MM) or DFT. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers.

Studies on related substituted acetophenones and benzoic acids have shown that the orientation of the functional groups relative to the aromatic ring significantly impacts the molecule's stability and electronic properties. upm.edu.myutdallas.edu For this compound, one would expect to find several low-energy conformers, with the relative populations of these conformers determined by their Boltzmann distribution at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Ring-C=O)Dihedral Angle (Ring-COOH)Relative Energy (kcal/mol)
11.2
2180°0.0 (Global Minimum)
390°4.5 (Transition State)
490°180°3.8
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis for this compound.

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction coordinate and determine the activation energy, which governs the reaction rate.

For this compound, a key reaction of interest would be its interaction with nucleophiles at the electrophilic carbon of the chloroacetyl group. Computational simulations, using DFT or ab initio methods, can be employed to model this process. The simulation would involve bringing a nucleophile towards the molecule and calculating the energy at each step to locate the transition state structure. The geometry of the transition state provides crucial information about the mechanism, such as whether it proceeds through an SN2 or another pathway.

Furthermore, computational studies can elucidate the role of solvents in the reaction mechanism by using implicit or explicit solvent models. These models account for the stabilizing or destabilizing effects of the solvent on the reactants, transition states, and products.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

While no specific QSRR studies on a series of this compound derivatives were found, the methodology can be described. For a set of related compounds, a wide range of descriptors would be calculated, including:

Electronic descriptors: HOMO/LUMO energies, atomic charges, dipole moment.

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum-chemical descriptors: Parameters derived from DFT or other quantum calculations.

These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant. The resulting QSRR model can be used to predict the reactivity of new, unsynthesized compounds and to provide insights into the structural features that are most important for the desired reactivity. unimib.it

Future Directions and Emerging Research Avenues in 3 Chloroacetyl Benzoic Acid Chemistry

Development of Sustainable and Green Synthetic Approaches

The traditional synthesis of acyl- and haloacyl-arenes, often involving Friedel-Crafts acylation, typically relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and chlorinated solvents, which pose significant environmental and waste-disposal challenges. ijstm.com The future of 3-(chloroacetyl)benzoic acid synthesis is increasingly focused on aligning with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. wjpmr.commdpi.com

Key research directions include:

Heterogeneous Catalysis: Replacing homogeneous Lewis acids with solid acid catalysts such as zeolites is a promising strategy. Zeolite Y has demonstrated effectiveness in the Friedel-Crafts acylation of benzofuran (B130515) derivatives, offering advantages like catalyst recyclability and reduced generation of by-products. ijstm.com The application of such solid acids to the synthesis of this compound could lead to more environmentally benign and economically viable processes.

Ionic Liquids: Ionic liquids (ILs) are being explored as alternative reaction media for Friedel-Crafts reactions. beilstein-journals.org Tunable aryl alkyl ionic liquids (TAAILs) have been used in conjunction with cost-effective metal salts like iron(III) chloride hexahydrate to catalyze the acylation of electron-rich benzene (B151609) derivatives under mild conditions (40-60 °C) and open to the air. beilstein-journals.org Developing a robust system using ILs for the chloroacetylation of benzoic acid could eliminate the need for volatile and hazardous organic solvents.

Solvent-Free and Alternative Energy Methods: Techniques such as microwave irradiation, ultrasonication, and mechanochemistry (grinding or ball milling) are being applied to various organic syntheses to enhance reaction rates, improve yields, and reduce or eliminate solvent use. wjpmr.comnih.gov For example, N-chloroacetylation of anilines has been achieved rapidly in a phosphate (B84403) buffer, highlighting a green, metal-free approach under neutral conditions. tandfonline.com Exploring these energy-efficient and solvent-free conditions for the core synthesis of this compound is a critical area for future research.

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks. Research into the valorization of lignin (B12514952), a complex aromatic biopolymer, has identified routes to produce lignin-based benzoic acid derivatives (LBADs). rsc.org While direct synthesis of this compound from lignin is a distant prospect, developing pathways from bio-derived benzoic acid represents a significant step toward a sustainable chemical industry. rsc.orgresearchgate.net

Green Synthetic StrategyKey AdvantagesPotential Application to this compound Synthesis
Heterogeneous Catalysts (e.g., Zeolites) Catalyst is easily separated and reusable; reduces waste streams. ijstm.comReplacement of AlCl₃ in the Friedel-Crafts chloroacetylation of benzoic acid.
Ionic Liquids (ILs) Non-volatile, recyclable solvent; can enhance reaction rates and selectivity. beilstein-journals.orgUse as a green reaction medium to replace chlorinated solvents.
Microwave/Ultrasound Irradiation Rapid heating, reduced reaction times, often higher yields. nih.govAcceleration of the synthesis process, potentially under solvent-free conditions.
Mechanochemistry (Ball Milling) Solvent-free conditions, high efficiency, applicable to solid-state reactions. nih.govA solventless approach for the chloroacetylation reaction.

Exploration of Novel Catalytic Transformations

The chloroacetyl group and the carboxylic acid moiety on the aromatic ring of this compound are both versatile functional handles for a wide range of chemical transformations. Future research will likely focus on leveraging modern catalytic methods to exploit these features in novel ways, moving beyond traditional substitution reactions.

Photocatalysis: Visible-light photocatalysis offers an eco-friendly platform for activating chemical bonds under mild conditions. rsc.org Heterogeneous photocatalysis has been used for the C-C coupling of benzyl (B1604629) halides. rsc.org The C-Cl bond in this compound could be a target for photocatalytic activation, enabling novel coupling reactions or functionalizations that are difficult to achieve with conventional thermal methods. Furthermore, the merger of photocatalysis with palladium catalysis has enabled highly selective meta-oxygenation of arene systems, suggesting that the benzoic acid portion could be targeted for distal C-H functionalization. nih.gov

Transition Metal-Catalyzed C-H Functionalization: Direct functionalization of C-H bonds is a powerful, atom-economical strategy for building molecular complexity. researchgate.net Ruthenium(II)-catalyzed functionalization of arenes directed by a carboxylic acid group has emerged as a prominent method for forming C-C and C-heteroatom bonds. researchgate.net This approach could be applied to this compound to selectively functionalize the ortho positions relative to the carboxylic acid, providing a direct route to highly substituted derivatives.

Novel Coupling Reactions: While the chloroacetyl group is a classic electrophile, new catalytic systems can expand its reactivity. For instance, transition metal catalysts based on Ru, Pt, Rh, Ir, and Pd have been developed for arene alkylation and alkenylation, offering catalyst-controlled selectivity that is complementary to traditional Friedel-Crafts processes. virginia.edu Exploring such catalysts could allow this compound and its derivatives to participate in a broader scope of C-C bond-forming reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chemical libraries for drug discovery and materials science demands high-throughput and reproducible methods. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and residence time, making it ideal for automation. soci.orgacs.org

High-Throughput Library Synthesis: The structure of this compound is well-suited for derivatization. The chloroacetyl group can react with a wide array of nucleophiles (amines, thiols, alcohols), while the carboxylic acid can be converted to esters or amides. Integrating this chemistry into an automated flow platform would allow for the rapid synthesis of large libraries of derivatives. atomfair.com Such systems can automatically vary reagents and reaction conditions, with in-line analytics (e.g., LC/MS) providing real-time data on reaction outcomes. soci.org

Process Optimization and Scale-Up: Flow chemistry simplifies the optimization of reaction conditions. An automated system can efficiently screen a wide range of parameters to identify the optimal conditions for yield and purity. atomfair.com This is particularly advantageous for scaling up reactions, as flow reactors offer superior heat and mass transfer compared to batch reactors, which can be crucial for managing exothermic reactions or handling unstable intermediates. acs.org The continuous flow synthesis of related compounds like 2,2′-diselenobis(benzoic acid) has been demonstrated with short reaction times and excellent yields, showcasing the potential of this technology. rsc.org

Accessing Novel Reaction Space: Flow reactors enable chemists to safely operate at temperatures and pressures that are inaccessible in standard batch equipment. soci.org This can unlock new reaction pathways and improve the efficiency of existing ones. Applying high-temperature/high-pressure flow conditions to the synthesis or derivatization of this compound could lead to the discovery of novel transformations and more efficient synthetic routes.

Computational Design of Novel Derivatives with Enhanced Reactivity or Selectivity

In silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design of molecules with targeted properties before their synthesis is attempted. researchgate.net For this compound, computational chemistry can guide the development of new derivatives with fine-tuned reactivity, selectivity, or biological activity.

Predicting Reactivity and Selectivity: Quantum chemical calculations can be used to model reaction pathways and transition states. drugtargetreview.com This allows researchers to predict how substituents on the aromatic ring would influence the reactivity of the chloroacetyl group or the selectivity of subsequent reactions. For example, DFT (Density Functional Theory) calculations can help understand the electronic properties of derivatives, predicting their kinetic stability and potential as electron donors. researchgate.net Such in silico screening can prioritize the most promising synthetic targets, saving significant time and resources. drugtargetreview.com

Structure-Based Drug Design: If this compound is used as a scaffold for developing biologically active molecules, computational docking can predict how its derivatives will bind to a target protein. nih.govnih.gov By modeling the interactions within a protein's active site, researchers can design modifications to the scaffold that enhance binding affinity and selectivity. researchgate.net This approach has been successfully used to design benzoic acid derivatives as inhibitors for various enzymes. nih.govnih.gov

De Novo Design and QSAR: Advanced algorithms can be used for the de novo design of novel compounds that fit a specific set of criteria. acs.org By combining fragments or making systematic modifications to the this compound core, these programs can generate virtual libraries of new molecules. Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate structural features with predicted activity, further refining the design process. researchgate.net This synergy between computational design and automated synthesis represents a powerful paradigm for accelerating the discovery of new functional molecules. nih.gov

Computational ApproachObjectiveRelevance to this compound
Quantum Chemical Calculations (e.g., DFT) Predict electronic properties, reaction energies, and transition states. drugtargetreview.comresearchgate.netTo design derivatives with enhanced reactivity at the chloroacetyl group or to predict regioselectivity in C-H functionalization.
Molecular Docking Simulate the binding of a ligand to a biological target (e.g., an enzyme). nih.govTo guide the design of inhibitors for specific enzymes based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with physical, chemical, or biological activity. researchgate.netTo build predictive models for the properties of a library of derivatives, accelerating the identification of lead compounds.
Automated Reaction Screening (in silico) Computationally test the viability of numerous reactions before lab experiments. drugtargetreview.comTo rapidly identify novel and efficient synthetic pathways for the derivatization of this compound.

Q & A

Q. What are the optimized synthetic routes for 3-(Chloroacetyl)benzoic acid, and how do reaction conditions influence yield?

The synthesis of chloroacetyl-substituted benzoic acids typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, chlorination of benzoic acid derivatives using chloroacetyl chloride in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) under anhydrous conditions is a common approach . Temperature control (0–5°C) minimizes side reactions like over-chlorination. Solvent choice (e.g., dichloromethane or chloroform) and stoichiometric ratios (1:1.2 benzoic acid derivative to chloroacetyl chloride) are critical for yields >75%. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) typically shows a singlet at δ 4.8–5.2 ppm for the chloroacetyl (-CO-CH₂-Cl) group and aromatic protons between δ 7.5–8.2 ppm. <sup>13</sup>C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch) are diagnostic.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) and mobile phases like acetonitrile/0.1% phosphoric acid (70:30) achieve retention times of 6–8 minutes .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. The compound is hygroscopic and may hydrolyze in aqueous environments. Use inert atmospheres (N₂ or Ar) during handling to prevent decomposition. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Methodological standardization is key:

  • Use saturated solutions filtered through 0.22 µm membranes.
  • Quantify solubility via gravimetric analysis or UV-Vis calibration curves (λmax ~270 nm).
  • Control temperature (±0.1°C) and humidity (<10% RH) during measurements .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The chloroacetyl group acts as an electrophilic site due to the electron-withdrawing effect of the chlorine atom. Density Functional Theory (DFT) studies suggest that the reaction with amines proceeds via an SN2 mechanism, with a calculated activation energy of ~45 kJ/mol. Steric hindrance from the benzoic acid moiety can reduce reaction rates by 20–30% compared to simpler chloroacetamides .

Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

Validation parameters per ICH guidelines include:

  • Linearity : R² >0.999 over 0.1–100 µg/mL.
  • Accuracy : Spike-recovery tests (98–103%) with RSD <2% .
  • Precision : Intra-day and inter-day RSD <1.5%.
  • LOD/LOQ : Typically 0.05 µg/mL and 0.15 µg/mL, respectively, using signal-to-noise ratios.

Q. What strategies mitigate degradation of this compound during long-term biological assays?

  • Use stabilization agents like 1% BSA in buffer to reduce non-specific adsorption.
  • Avoid pH extremes (<3 or >10) to prevent hydrolysis of the chloroacetyl group.
  • Monitor degradation via LC-MS; major degradation products include 3-hydroxybenzoic acid and chloroacetic acid .

Methodological Considerations

  • Synthetic Optimization : Design of Experiments (DoE) with parameters like temperature, catalyst loading, and solvent polarity can identify optimal conditions .
  • Data Interpretation : Use computational tools (e.g., Gaussian for DFT) to model reaction pathways and validate experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.